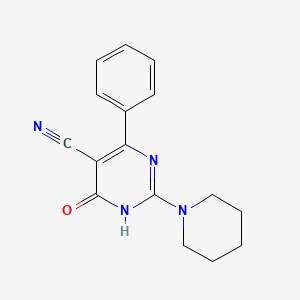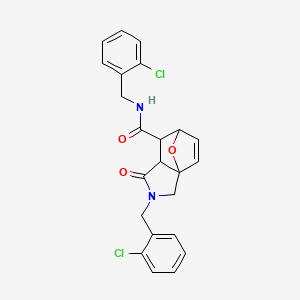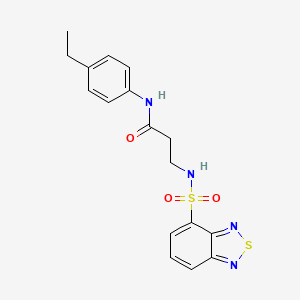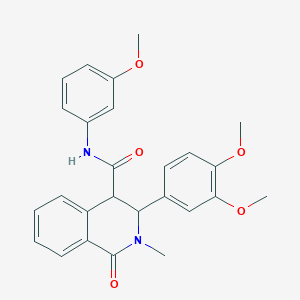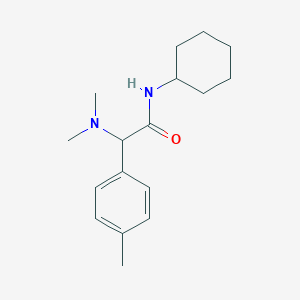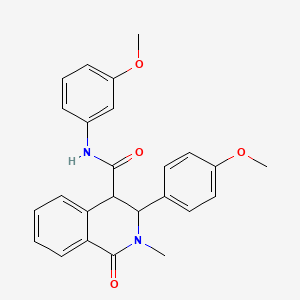
N-(3-methoxyphenyl)-3-(4-methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a small molecule with the molecular formula C20H19ClN4O2S and a molecular weight of 414.91 g/mol . This compound has been studied for its biological activities and potential therapeutic uses.
Preparation Methods
The synthesis of WAY-326843 involves several steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically includes:
Formation of Intermediates: The initial steps involve the preparation of intermediates through reactions such as condensation and cyclization.
Final Coupling: The final step involves coupling the intermediates under specific conditions to form WAY-326843.
Industrial production methods for WAY-326843 are not widely documented, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
WAY-326843 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the aromatic rings in WAY-326843.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
WAY-326843 has been explored for various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical studies.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Studied for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism of action of WAY-326843 involves its interaction with specific molecular targets. It is known to bind to certain receptors or enzymes, thereby modulating their activity. The pathways involved in its mechanism of action include signal transduction pathways that are critical for cellular functions.
Comparison with Similar Compounds
WAY-326843 can be compared with other similar compounds, such as:
WAY-329605: Another compound with a similar structure but different biological activities.
Benzamide derivatives: Compounds with similar core structures but varying functional groups that lead to different properties.
The uniqueness of WAY-326843 lies in its specific molecular interactions and the resulting biological effects, which distinguish it from other similar compounds.
properties
Molecular Formula |
C25H24N2O4 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-3-(4-methoxyphenyl)-2-methyl-1-oxo-3,4-dihydroisoquinoline-4-carboxamide |
InChI |
InChI=1S/C25H24N2O4/c1-27-23(16-11-13-18(30-2)14-12-16)22(20-9-4-5-10-21(20)25(27)29)24(28)26-17-7-6-8-19(15-17)31-3/h4-15,22-23H,1-3H3,(H,26,28) |
InChI Key |
XQOFNSHQYSDYLK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C(C2=CC=CC=C2C1=O)C(=O)NC3=CC(=CC=C3)OC)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



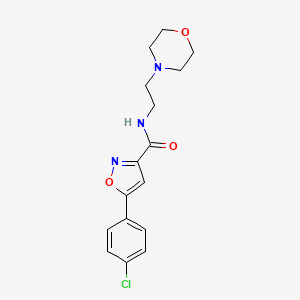
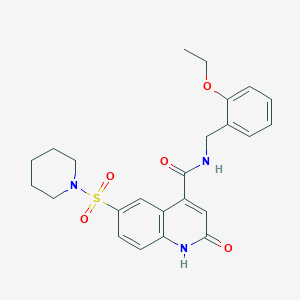
![2-[3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)imidazo[1,2-a]pyrazin-2-yl]phenol](/img/structure/B10816870.png)
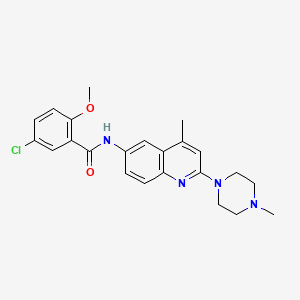
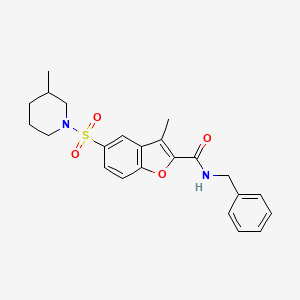
![4-[4-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine](/img/structure/B10816887.png)
